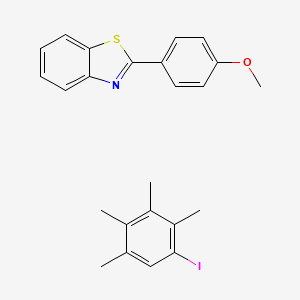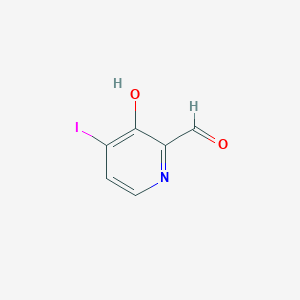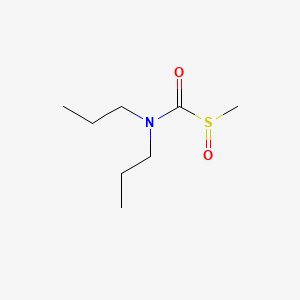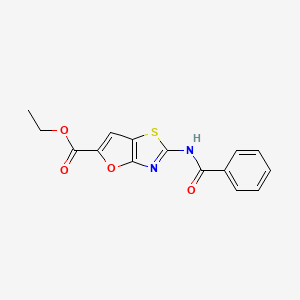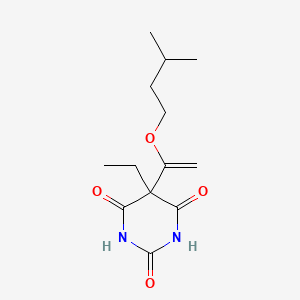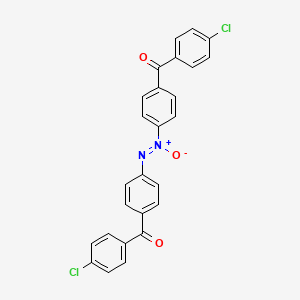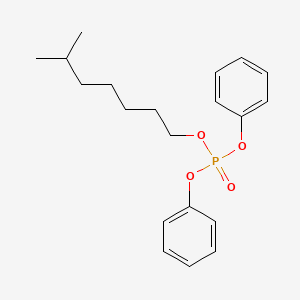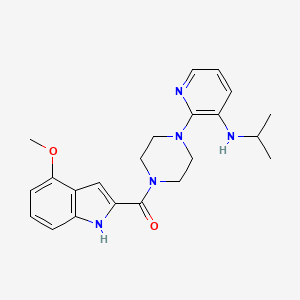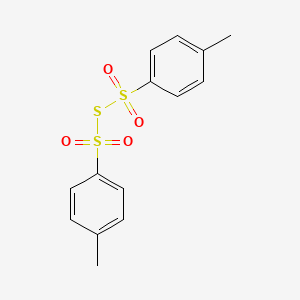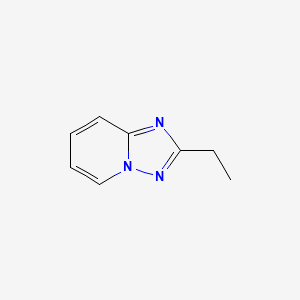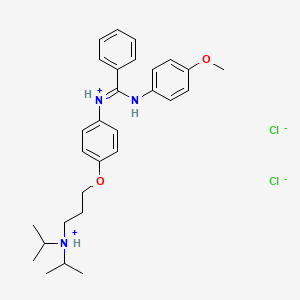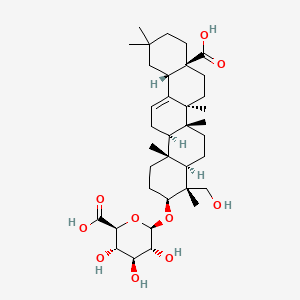
Phosphoric acid, isooctyl diphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isooctyl diphenyl phosphate is a chemical compound with the molecular formula C20H27O4P. It is a colorless, transparent, oily liquid primarily used as a flame retardant plasticizer. This compound is compatible with a wide range of resins and rubbers, making it highly valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isooctyl diphenyl phosphate is synthesized through a two-step process involving esterification and phosphorylation reactions. The primary raw materials used are phenol, isooctanol, and phosphorus oxychloride .
-
Esterification Reaction:
- Equation:
Phenol+Isooctanol→Isooctyl phenyl ether+Water
Reactants: Phenol and isooctanol
Conditions: The reaction is carried out at a temperature range of 120-140°C in the presence of a catalyst. Water generated during the reaction is continuously removed to drive the reaction forward.
- Equation:
-
Phosphorylation Reaction:
- Reactants: Isooctyl phenyl ether and phosphorus oxychloride
- Conditions: The reaction mixture is cooled to 80-90°C, and phosphorus oxychloride is added. The reaction is stirred for 2-3 hours to complete the phosphorylation.
- Equation:
Isooctyl phenyl ether+Phosphorus oxychloride→Isooctyl diphenyl phosphate
Industrial Production Methods: The industrial production of isooctyl diphenyl phosphate follows the same synthetic route but on a larger scale. The process involves strict control of raw material purity, reaction conditions, and post-treatment steps such as washing, drying, and distillation to ensure high yield and product quality .
Chemical Reactions Analysis
Isooctyl diphenyl phosphate undergoes various chemical reactions, including:
- Oxidation: It can be oxidized to form phosphoric acid derivatives.
- Reduction: Reduction reactions can convert it to phosphite derivatives.
- Substitution: It can undergo nucleophilic substitution reactions where the phenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction: Reducing agents such as lithium aluminum hydride are used.
- Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products:
- Oxidation: Phosphoric acid derivatives
- Reduction: Phosphite derivatives
- Substitution: Various substituted phosphates depending on the nucleophile used .
Scientific Research Applications
Isooctyl diphenyl phosphate has diverse applications in scientific research:
- Chemistry: Used as a flame retardant plasticizer in polymer chemistry.
- Biology: Investigated for its potential as an antimicrobial agent.
- Medicine: Studied for its potential use in drug delivery systems due to its compatibility with various polymers.
- Industry: Widely used in the production of flame-retardant materials, including plastics, rubbers, and textiles .
Mechanism of Action
Isooctyl diphenyl phosphate is compared with other similar compounds such as:
- Triphenyl phosphate
- Tris(2-chloroethyl) phosphate
- Tris(2-butoxyethyl) phosphate
Uniqueness:
Comparison with Similar Compounds
- Triphenyl phosphate: Used as a flame retardant and plasticizer but has lower compatibility with certain polymers.
- Tris(2-chloroethyl) phosphate: Effective flame retardant but has higher toxicity.
- Tris(2-butoxyethyl) phosphate: Used in similar applications but has different solubility properties .
Properties
CAS No. |
95813-09-5 |
|---|---|
Molecular Formula |
C20H27O4P |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
6-methylheptyl diphenyl phosphate |
InChI |
InChI=1S/C20H27O4P/c1-18(2)12-6-5-11-17-22-25(21,23-19-13-7-3-8-14-19)24-20-15-9-4-10-16-20/h3-4,7-10,13-16,18H,5-6,11-12,17H2,1-2H3 |
InChI Key |
RCRYBQKHEDNBDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;hydrobromide](/img/structure/B12806366.png)
